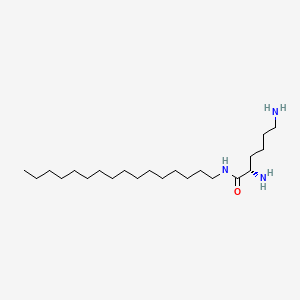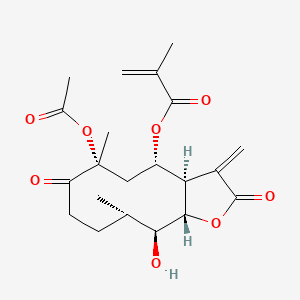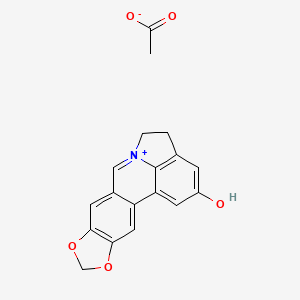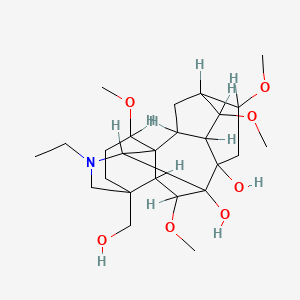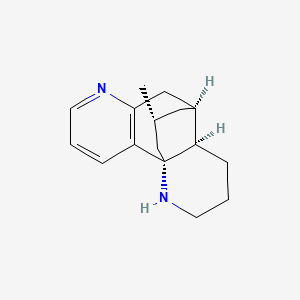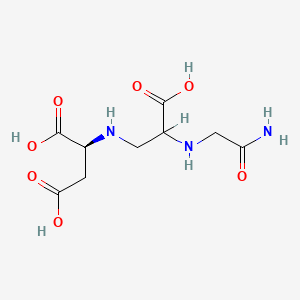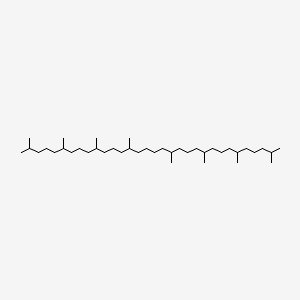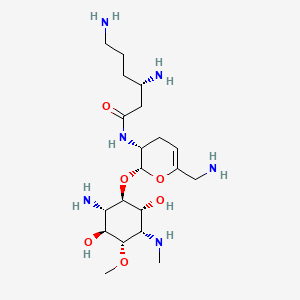
Lysinomicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysinomicin is a new aminocyclitol antibiotic, structurally identified as 3-epi-2’-N-(L-β-lysyl)-4’, 5’-didehydro-6’-de-C-methylfortimicin B . This compound has garnered attention due to its unique structure and promising biological properties.
Vorbereitungsmethoden
The synthesis of lysinomicin involves several steps, including the chemical degradation of the antibiotic to obtain its structure . The industrial production methods for this compound are not extensively documented, but typically, the synthesis of such antibiotics involves fermentation processes followed by purification and chemical modification steps.
Analyse Chemischer Reaktionen
Lysinomicin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with modified biological properties .
Wissenschaftliche Forschungsanwendungen
Lysinomicin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an antibiotic to study its effects on bacterial strains, especially those resistant to other antibiotics . In biology, this compound is used to investigate its mechanism of action and its potential as a therapeutic agent . In medicine, it is explored for its potential to treat infections caused by antibiotic-resistant bacteria .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Lysinomicin is compared with other aminoglycoside antibiotics, such as gentamicin and fortimicin . Its unique structure, particularly the absence of a guanidino group, sets it apart from other aminoglycosides . Similar compounds include 3-epi-2’-N-(L-β-lysyl)-6’-de-C-methylfortimicin B, 3-epi-4’, 5’-didehydro-6’-de-C-methylfortimicin B, and 3-epi-6’-de-C-methylfortimicin B .
This compound’s unique structure and promising biological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
79528-70-4 |
|---|---|
Molekularformel |
C20H40N6O6 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(3S)-3,6-diamino-N-[(2S,3R)-2-[(1R,2S,3S,4S,5S,6R)-2-amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide |
InChI |
InChI=1S/C20H40N6O6/c1-25-15-17(29)18(14(24)16(28)19(15)30-2)32-20-12(6-5-11(9-22)31-20)26-13(27)8-10(23)4-3-7-21/h5,10,12,14-20,25,28-29H,3-4,6-9,21-24H2,1-2H3,(H,26,27)/t10-,12+,14-,15-,16-,17+,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
WTENXKAJCSHCNH-QJSCRMMJSA-N |
SMILES |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
Isomerische SMILES |
CN[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC)O)N)O[C@@H]2[C@@H](CC=C(O2)CN)NC(=O)C[C@H](CCCN)N)O |
Kanonische SMILES |
CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
D-myo-Inositol, 5-amino-6-O-(6-(aminomethyl)-3-((3,6-diamino-1-oxohexyl)amino)-3,4-dihydro-2H-pyran-2-yl)-2,5-dideoxy-3-O-methyl-2-(methylamino)-, (2R-cis)- lysinomicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)
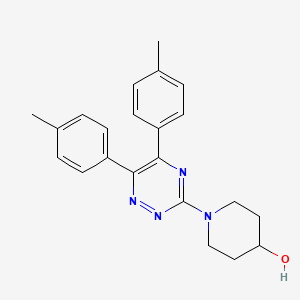
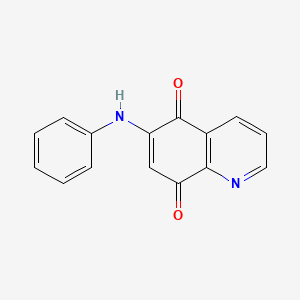
![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)
